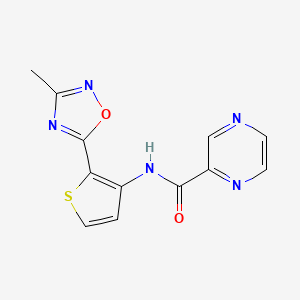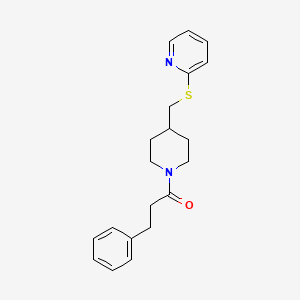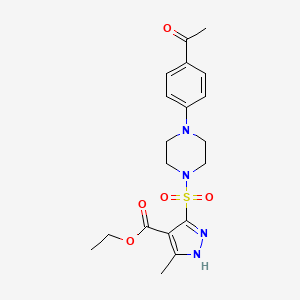
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . This process usually occurs in a MOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reactions of 1,2,4-oxadiazoles often involve annulation reactions, followed by desulfurization/intramolecular rearrangement .Applications De Recherche Scientifique
Antimycobacterial Activity
Research has highlighted the synthesis of pyrazine derivatives with substituted isosteres, including oxadiazole rings, for antimycobacterial activity. These compounds exhibit a range of activities against Mycobacterium tuberculosis, with some showing potency up to 16 times that of pyrazinamide. This suggests their potential as candidates for tuberculosis treatment or as scaffolds for developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
Anticancer Activity
The cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been investigated, revealing their potential in vitro activity against Ehrlich Ascites Carcinoma (EAC) cells. This opens up avenues for these compounds to be explored further for their anticancer properties, possibly leading to the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Tuberculostatic Activity
The synthesis of pyrazine derivatives has also been explored for their tuberculostatic activity, with compounds exhibiting low activity in vitro. While the activity levels were modest, these findings contribute to the broader search for new treatments against tuberculosis (Gobis, Foks, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2006).
Antibacterial and Antifungal Activity
Novel compounds have been synthesized and tested for their antibacterial and antifungal activities, demonstrating effectiveness against various strains such as Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Candida albicans, and Aspergillus niger. These findings suggest their potential use in developing new antimicrobial agents (Senthilkumar, Umarani, & Satheesh, 2021).
Mécanisme D'action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with their targets in various ways . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways . For example, they have shown to have effects on the pathways related to nematocidal, anti-fungal, and antibacterial activities .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . For instance, they have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Action Environment
The environmental conditions can significantly impact the effectiveness of 1,2,4-oxadiazole derivatives .
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .
Analyse Biochimique
Biochemical Properties
Derivatives of the oxadiazole nucleus, such as 1,3,4-oxadiazoles, have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . These activities suggest that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Some oxadiazole derivatives have been found to induce antiproliferative effects in a dose- and time-dependent manner . They have also been found to induce apoptosis and decrease the phosphorylation of certain signaling pathway proteins in cells . These findings suggest that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some oxadiazole derivatives have been found to interact with the hydrophobic region of certain proteins . This suggests that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may exert its effects at the molecular level through similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
Some oxadiazole derivatives have been found to induce certain effects in a time-dependent manner . This suggests that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may have similar temporal effects, including changes in its effects over time, its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Some oxadiazole derivatives have been found to exhibit dose-dependent effects . This suggests that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may have similar dosage-dependent effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Oxadiazole derivatives are known to interact with various enzymes and cofactors , suggesting that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may be involved in similar metabolic pathways.
Transport and Distribution
Given the known properties of oxadiazole derivatives , it is possible that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide interacts with various transporters or binding proteins, and may have effects on its localization or accumulation within cells and tissues.
Subcellular Localization
Given the known properties of oxadiazole derivatives , it is possible that N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide may be directed to specific compartments or organelles by targeting signals or post-translational modifications.
Propriétés
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c1-7-15-12(19-17-7)10-8(2-5-20-10)16-11(18)9-6-13-3-4-14-9/h2-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMDCDKUCFCDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2437649.png)
![[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2437650.png)
![3-Methoxy-1-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2437651.png)

![3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole](/img/structure/B2437659.png)
![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)
![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)




![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)
![1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2437672.png)